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Compound of Interest

Compound Name: 5-Bromo-2-fluoro-3-nitrotoluene

Cat. No.: B1374782 Get Quote

An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-nitrotoluene: Molecular Structure,

Electronics, and Synthetic Utility

Introduction
In the landscape of modern synthetic chemistry, the strategic design and utilization of highly

functionalized aromatic compounds are paramount for the efficient construction of complex

molecular architectures. 5-Bromo-2-fluoro-3-nitrotoluene, a polysubstituted benzene

derivative, represents a quintessential example of such a valuable building block. Its carefully

orchestrated arrangement of electron-withdrawing and -donating groups, coupled with multiple

reactive sites, makes it a versatile intermediate for researchers in drug discovery,

agrochemicals, and materials science. This guide provides a comprehensive technical

overview of its molecular and electronic properties, established synthetic and characterization

protocols, and its applications as a precursor to high-value compounds.

Part 1: Core Molecular and Physicochemical Profile
Chemical Identity
A precise understanding of a compound's identity is the foundation of all subsequent scientific

investigation.
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Identifier Value

Systematic Name 5-Bromo-2-fluoro-3-nitrotoluene

IUPAC Name 5-bromo-1-fluoro-3-methyl-2-nitrobenzene[1]

CAS Number 1375068-74-8[2]

Molecular Formula C₇H₅BrFNO₂[3]

Molecular Weight 234.02 g/mol [1]

Canonical SMILES CC1=CC(=CC(=C1F)--INVALID-LINK--[O-])Br[3]

InChI Key DYNFTQDGEFBCPS-UHFFFAOYSA-N[3]

Structural Analysis
The molecular architecture of 5-Bromo-2-fluoro-3-nitrotoluene is defined by a toluene core (a

benzene ring substituted with a methyl group) that is further functionalized with three key

substituents: a fluorine atom, a bromine atom, and a nitro group. The specific regiochemistry—

with substituents at the 2, 3, and 5 positions relative to the methyl group—creates a sterically

hindered and electronically complex environment that dictates its reactivity.

Part 2: Electronic Properties and Chemical
Reactivity
The unique reactivity of this molecule is a direct consequence of the interplay between the

electronic effects of its four distinct substituents. These effects modulate the electron density of

the aromatic ring, predisposing it to specific types of chemical transformations.

The Interplay of Substituent Electronic Effects
Each functional group exerts a combination of inductive and resonance effects, which either

donate or withdraw electron density from the π-system of the benzene ring.

Methyl Group (-CH₃): As an alkyl group, it is weakly electron-donating through an inductive

effect (+I) and hyperconjugation.
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Fluorine (-F): Fluorine is highly electronegative, exerting a powerful electron-withdrawing

inductive effect (-I). However, its lone pairs can participate in an electron-donating resonance

effect (+R). For fluorine, the inductive effect strongly outweighs the resonance effect,

resulting in a net deactivation of the ring.[4]

Bromine (-Br): Similar to fluorine, bromine is deactivating. It has an electron-withdrawing

inductive effect (-I) and a weaker electron-donating resonance effect (+R).

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups.

It deactivates the ring significantly through both a strong inductive effect (-I) and a strong

resonance effect (-R).

The cumulative result of these groups, particularly the potent withdrawing nature of the nitro

and fluoro groups, renders the aromatic ring highly electron-deficient.
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Caption: Dominant electronic influences on the 5-Bromo-2-fluoro-3-nitrotoluene core.

Predicted Chemical Reactivity
The electron-poor nature of the ring dictates its primary modes of reactivity.
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Nucleophilic Aromatic Substitution (SNAᵣ): The strong deactivation by the nitro group makes

the ring susceptible to attack by nucleophiles. The fluorine atom, being at an activated

position (ortho to the nitro group), is a particularly good leaving group in SNAᵣ reactions,

often more reactive than bromine in this context.[5] This allows for the selective introduction

of oxygen, nitrogen, or sulfur nucleophiles.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂)

using standard reducing agents (e.g., H₂/Pd, SnCl₂, Fe/HCl). This transformation is a

gateway to a vast array of further functionalizations, including diazotization, acylation, and

the formation of heterocyclic rings.[6]

Cross-Coupling Reactions: The bromine atom serves as a handle for palladium-catalyzed

cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the formation

of new carbon-carbon or carbon-heteroatom bonds, providing a powerful method for

elaborating the molecular scaffold.[6]

Part 3: Synthesis and Characterization Protocols
Synthetic Methodology: Nitration of 3-Bromo-6-
fluorotoluene
The synthesis of 5-Bromo-2-fluoro-3-nitrotoluene is typically achieved through the

electrophilic nitration of the corresponding di-substituted toluene precursor. The directing

effects of the existing substituents guide the incoming nitro group to the desired position.

Materials:

3-Bromo-6-fluorotoluene

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Fuming Nitric Acid (HNO₃, >90%)

Ice

Dichloromethane (DCM)

Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Protocol:

Reactor Setup: Charge a clean, dry, three-neck round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a thermometer with concentrated H₂SO₄ (3 volumes relative to

the starting material).

Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0 to 5 °C.

Substrate Addition: Slowly add 3-bromo-6-fluorotoluene (1.0 eq) to the cold, stirred sulfuric

acid, ensuring the temperature remains below 10 °C.

Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating mixture by adding

fuming HNO₃ (1.1 eq) to concentrated H₂SO₄ (1 volume), pre-cooled to 0 °C.

Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes.

Critically, maintain the internal temperature below 10 °C to prevent over-nitration and side

reactions.

Stirring: After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours, monitoring

the reaction progress via TLC or LC-MS.

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with

vigorous stirring. A precipitate of the crude product should form.

Extraction: Extract the product from the aqueous slurry with dichloromethane (3 x 3

volumes).

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃

solution (to neutralize residual acid), and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove

the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or column

chromatography on silica gel.
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Caption: A standard workflow for the synthesis and analytical characterization.

Standard Analytical Characterization
The identity and purity of the final compound are confirmed using a suite of spectroscopic

techniques.
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Technique Predicted Observation

¹H NMR

Signals in the aromatic region (7.5-8.5 ppm)

corresponding to the two ring protons. A singlet

around 2.4-2.6 ppm for the methyl (-CH₃)

protons.

¹³C NMR

Resonances in the aromatic region (110-160

ppm). The carbon attached to fluorine will

exhibit a large ¹JCF coupling constant.

¹⁹F NMR
A single resonance, likely coupled to the ortho-

and meta-protons on the ring.

Mass Spec. (EI)

A molecular ion (M⁺) peak showing a

characteristic isotopic pattern for a compound

containing one bromine atom (M⁺ and M+2

peaks of roughly equal intensity).

Infrared (IR)

Strong asymmetric and symmetric stretching

bands for the nitro group (~1530 and ~1350

cm⁻¹), a C-F stretch (~1200-1250 cm⁻¹), and

aromatic C-H/C=C bands.

Part 4: Utility in Drug Development and Advanced
Synthesis
5-Bromo-2-fluoro-3-nitrotoluene is not an end-product but a high-value intermediate. Its utility

stems from the ability to selectively manipulate its functional groups to build molecular

complexity.

A Scaffold for Bioactive Molecules
The inclusion of fluorine in drug candidates is a well-established strategy to enhance metabolic

stability, binding affinity, and lipophilicity.[7][8] This compound provides a pre-fluorinated

scaffold that medicinal chemists can elaborate upon. For instance, in the synthesis of kinase

inhibitors, the aniline derivative (obtained after nitro reduction) can serve as a key

pharmacophore for hydrogen bonding in an ATP-binding pocket, while the bromo-position can
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be used to introduce larger substituents via cross-coupling to target adjacent hydrophobic

regions.

Versatility in Synthetic Transformations
The orthogonal reactivity of the functional groups is a key asset. A synthetic chemist can

perform a Suzuki coupling at the bromine site while leaving the nitro and fluoro groups

untouched. Subsequently, the nitro group can be reduced, and the resulting amine can be used

in a condensation reaction. Finally, the fluorine can be displaced by a nucleophile in an SNAᵣ

reaction. This stepwise, controlled functionalization is crucial for building complex target

molecules efficiently.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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